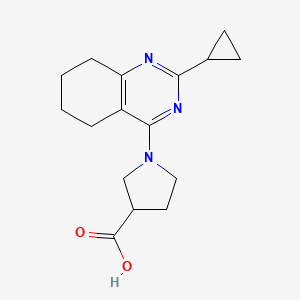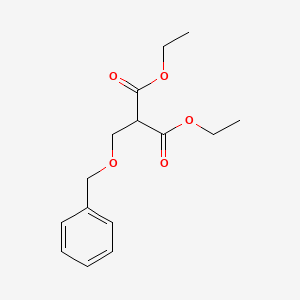
tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate: is a chemical compound with the molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate typically involves the reaction of quinoxaline derivatives with tert-butyl carbamate under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors involved in various biological processes . This interaction can lead to the modulation of cellular activities, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison:
- tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate is unique due to its quinoxaline core, which imparts specific biological activities and chemical properties .
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate has a different core structure, leading to distinct reactivity and applications .
- tert-Butyl (4-ethynylphenyl)carbamate features an ethynyl group, which influences its chemical behavior and potential uses.
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
tert-butyl N-(1-prop-2-enyl-3,4-dihydro-2H-quinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-5-9-19-10-8-17-13-11-12(6-7-14(13)19)18-15(20)21-16(2,3)4/h5-7,11,17H,1,8-10H2,2-4H3,(H,18,20) |
InChI-Schlüssel |
FWEIEPXNBBLISM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


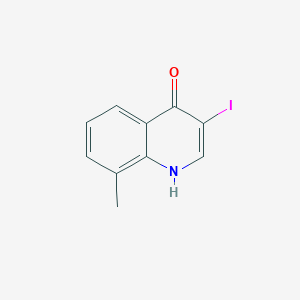
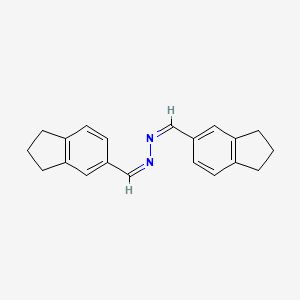
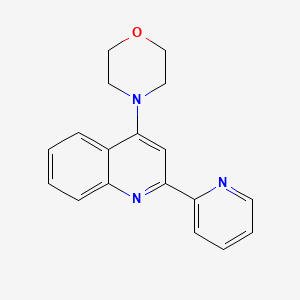

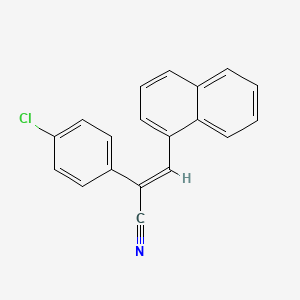

![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
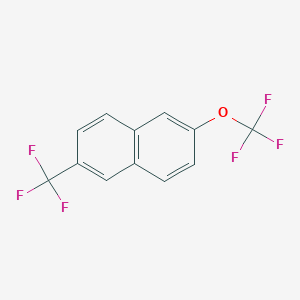
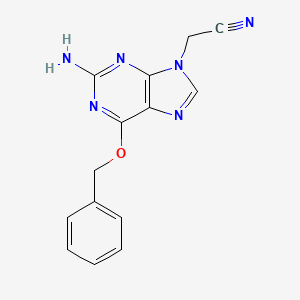
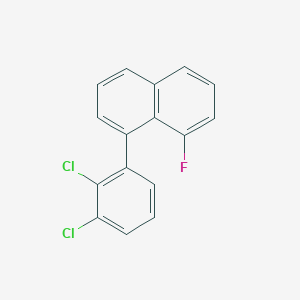
![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
